molecular formula C6H6O5 B016912 (S)-(-)-2-Acetoxysuccinic anhydride CAS No. 59025-03-5

(S)-(-)-2-Acetoxysuccinic anhydride

Cat. No.: B016912
CAS No.: 59025-03-5
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-BYPYZUCNSA-N
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Description

(S)-(-)-2-Acetoxysuccinic anhydride is an organic compound that belongs to the class of anhydrides It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-2-Acetoxysuccinic anhydride can be synthesized through the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:

Succinic Anhydride+Acetic Anhydride(S)-(-)-2-Acetoxysuccinic Anhydride\text{Succinic Anhydride} + \text{Acetic Anhydride} \rightarrow \text{this compound} Succinic Anhydride+Acetic Anhydride→(S)-(-)-2-Acetoxysuccinic Anhydride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or phosphoric acid may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-2-Acetoxysuccinic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form succinic acid and acetic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a base such as pyridine.

    Aminolysis: Amines (e.g., ammonia, primary or secondary amines), often in the presence of a base.

Major Products Formed:

    Hydrolysis: Succinic acid and acetic acid.

    Alcoholysis: Succinic acid monoesters and acetic acid.

    Aminolysis: Succinic acid monoamides and acetic acid.

Scientific Research Applications

(S)-(-)-2-Acetoxysuccinic anhydride has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Pharmaceuticals: Potential intermediate in the synthesis of chiral drugs.

    Biochemistry: Used in the study of enzyme-catalyzed reactions involving anhydrides.

    Materials Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Acetoxysuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product.

Comparison with Similar Compounds

    Succinic Anhydride: Similar structure but lacks the acetoxy group.

    Acetic Anhydride: Similar reactivity but lacks the succinic backbone.

    Maleic Anhydride: Similar reactivity but has a different backbone structure.

Uniqueness: (S)-(-)-2-Acetoxysuccinic anhydride is unique due to its chiral nature and the presence of both succinic and acetoxy groups. This combination of features makes it a valuable reagent in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

[(3S)-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59025-03-5
Record name (-)-O-Acetyl-L-malic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(-)-2-Acetoxysuccinic anhydride
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(S)-(-)-2-Acetoxysuccinic anhydride
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(S)-(-)-2-Acetoxysuccinic anhydride
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